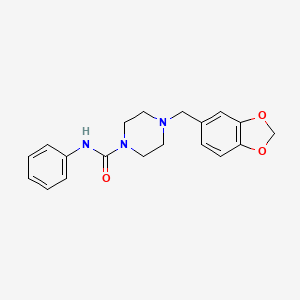![molecular formula C14H10BrN5S B5553885 4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)
4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives often involves multi-step reactions starting from basic heterocyclic scaffolds like isonicotinic acid hydrazide, which is further reacted with various reagents (such as carbon disulfide, hydrazine hydrate, and ethyl bromide) to obtain the desired triazole compounds. For instance, the reaction of isonicotinic acid hydrazide with carbon disulfide in basic media and subsequent treatment with hydrazine hydrate can lead to the formation of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which upon further reactions yields various substituted triazoles (Bayrak et al., 2009).
Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been elucidated through techniques like single-crystal X-ray structure determination, showcasing their crystalline nature in certain space groups and detailing their molecular geometry, including bond lengths and angles. Such structural analyses are complemented by density functional theory (DFT) studies to understand the electronic structure and properties of these compounds (Jin-Xia Mu et al., 2015).
Chemical Reactions and Properties
These triazole compounds can undergo various chemical reactions, including cyclo-condensation, Mannich reactions, and reactions with different aromatic aldehydes, leading to a wide array of derivatives. Such reactions not only extend the chemical diversity of the triazole core but also modify its biological activity profile (Dave et al., 2007).
科学的研究の応用
Antimicrobial Activities
Studies have synthesized and evaluated the antimicrobial activities of 1,2,4-triazole derivatives, showcasing their potential as effective agents against a range of microbial species. For instance, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009).
Corrosion Inhibition
Triazole derivatives have been investigated for their corrosion inhibition capabilities, particularly for protecting metals like mild steel in corrosive environments. Research has found that Schiff’s base of pyridyl substituted triazoles are new and effective corrosion inhibitors for mild steel in hydrochloric acid solution, with high inhibition performance and adherence to the Langmuir adsorption isotherm (Ansari, K. R., Quraishi, M., & Singh, A., 2014).
Anticancer Evaluation
The potential anticancer properties of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives against a panel of 60 cell lines derived from nine cancer types have been explored, highlighting the importance of structural modifications in enhancing anticancer activity (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).
Surface Activity
The synthesis of 1,2,4-triazole derivatives and their evaluation as surface active agents offer insights into their utility in various industrial applications. Their antimicrobial activity coupled with surface activity properties makes them suitable candidates for diverse applications, including as components in cleaning agents and disinfectants (El-Sayed, R., 2006).
Synthesis and Characterization
Research also extends to the synthesis and characterization of azomethine derivatives of triazole, including their complexes with metals like copper(I) and zinc(II), which were characterized by various spectroscopic techniques. These studies provide a foundational understanding of the chemical properties and potential applications of these compounds in catalysis, material science, and bioinorganic chemistry (Ghammamy, S., & Sedaghat, S., 2013).
Safety and Hazards
特性
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5S/c15-12-5-1-3-10(7-12)8-17-20-13(18-19-14(20)21)11-4-2-6-16-9-11/h1-9H,(H,19,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYHGWKQCKSUTF-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NN2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)



![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)
![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)
![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)